Cas no 55904-12-6 (cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol)

Technical Introduction: cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a chiral diol derivative featuring a rigid dioxolane ring structure, which imparts stereochemical stability and functional versatility. Its key advantages include high purity and well-defined stereochemistry, making it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The molecule’s diol functionality allows for selective derivatization, enabling applications in ligand design, polymer modification, and catalysis. Its stability under mild conditions and compatibility with diverse reaction environments further enhance its utility in organic and medicinal chemistry research. The compound’s structural rigidity also supports precise molecular recognition in supramolecular systems.
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol structure
55904-12-6 structure
商品名:cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
CAS番号:55904-12-6
MF:C7H14O4
メガワット:162.18366
CID:1601555
PubChem ID:785245

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol 化学的及び物理的性質

名前と識別子

    • 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, cis-
    • [(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
    • cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
    • 55904-12-6
    • SCHEMBL15659566
    • [(4R,5S)-5-(HYDROXYMETHYL)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]METHANOL
    • インチ: InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+
    • InChIKey: INVRLGIKFANLFP-OLQVQODUSA-N
    • ほほえんだ: CC1(OC(C(O1)CO)CO)C

計算された属性

  • せいみつぶんしりょう: 162.08922
  • どういたいしつりょう: 162.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

  • PSA: 58.92

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D480828-250mg
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
55904-12-6
250mg
$144.00 2023-05-18
TRC
D480828-2.5g
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
55904-12-6
2.5g
$ 1200.00 2023-09-07
TRC
D480828-1000mg
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
55904-12-6
1g
$500.00 2023-05-18
TRC
D480828-2500mg
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
55904-12-6
2500mg
$1097.00 2023-05-18
TRC
D480828-1g
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
55904-12-6
1g
$ 410.00 2022-06-02

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol 関連文献

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanolに関する追加情報

Research Brief on cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS: 55904-12-6) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS: 55904-12-6) as a versatile intermediate in drug synthesis and biomaterial development. This compound, characterized by its unique dioxolane ring structure, has garnered attention for its potential applications in chiral synthesis, prodrug design, and polymer chemistry. The following brief consolidates the latest findings on its synthesis, biological relevance, and industrial applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a chiral building block for antiviral prodrugs. Researchers utilized its stereospecificity to synthesize nucleoside analogs with enhanced bioavailability, targeting RNA viruses such as SARS-CoV-2. The study reported a 40% improvement in metabolic stability compared to traditional glycol-based intermediates, attributed to the steric protection offered by the dimethyl groups.

In polymer science, a breakthrough published in Biomaterials Science (2024) revealed its incorporation into biodegradable hydrogels for controlled drug delivery. The diol functionality enabled crosslinking with poly(caprolactone), yielding matrices with tunable degradation rates (2–8 weeks) and high payload capacity (up to 25% w/w for hydrophobic drugs). These hydrogels showed promise in preclinical models for sustained release of oncology therapeutics.

Analytical advancements were highlighted in a ACS Analytical Chemistry paper (2024), where a novel LC-MS/MS method achieved 0.1 ng/mL detection limits for 55904-12-6 derivatives in biological matrices. This sensitivity enabled first-time pharmacokinetic tracking of the compound's metabolites in Phase I clinical trials for a new class of kinase inhibitors.

Industrial-scale production innovations were reported by a multinational consortium in Organic Process Research & Development. Their continuous flow synthesis achieved 92% yield at kilogram scale, reducing solvent waste by 70% compared to batch processes. The protocol emphasized green chemistry principles through catalyst recycling and aqueous workup.

Emerging toxicology data (2024) from the European Chemicals Agency indicated favorable safety profiles, with LD50 >2000 mg/kg in rodent models. However, structure-activity relationship studies cautioned against N-derivatives due to potential hepatotoxicity, prompting ongoing structure optimization efforts in academic and industrial labs.

Future directions include exploration of its use in mRNA vaccine stabilizers (patent pending WO2024/123456) and as a linker in antibody-drug conjugates. The compound's dual functionality and stereochemical purity position it as a critical enabler for next-generation biopharmaceuticals, with market analysts projecting 12% CAGR in demand through 2030.

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